rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans
Description
rac-(1R,2R)-2-(Trifluoromethyl)cyclohexane-1-carboxylic acid, trans is a chiral cyclohexane derivative characterized by a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) group in a trans-diaxial configuration on the cyclohexane ring. The stereochemical designation (1R,2R) indicates the spatial arrangement of substituents, with the racemic (rac-) prefix denoting an equal mixture of enantiomers. The trifluoromethyl group introduces strong electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity. This compound is of interest in pharmaceutical and agrochemical research due to the metabolic stability imparted by the fluorine atoms and the rigid cyclohexane backbone, which can enhance target binding selectivity .
Structural determination of such compounds often employs X-ray crystallography tools like SHELXL and SHELXT (), which refine crystal parameters and automate space-group assignments. Computational tools such as WinGX and ORTEP () further aid in visualizing anisotropic displacement and molecular geometry.
Properties
CAS No. |
161274-54-0 |
|---|---|
Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6-/m1/s1 |
InChI Key |
RAGWFGSHOZGADV-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
Cis-cyclohexane anhydrides bearing a trifluoromethyl group undergo acid-catalyzed ring-opening hydrolysis, yielding a mixture of cis- and trans-diacids. The trifluoromethyl group’s electron-withdrawing nature polarizes the anhydride ring, accelerating hydrolysis while influencing the trans/cis ratio. For example, using a mixed acid system (e.g., HBr/acetic acid, 1:1) at 120°C for 20 hours promotes isomerization to the thermodynamically favored trans-diacid.
Optimization of Acid Catalysts
The choice of acid catalyst significantly impacts yield and diastereoselectivity:
| Acid System | Temperature (°C) | Time (h) | Trans:cis Ratio | Yield (%) |
|---|---|---|---|---|
| 70% H₂SO₄ | 120 | 26 | 85:15 | 38.2 |
| 48% HBr | 120 | 18 | 86:14 | 43.0 |
| HBr:AcOH (1:1) | 120 | 20 | 90:10 | 62.1 |
| HBr:AcOH (2:1) | 120 | 20 | 88:12 | 42.4 |
Data adapted from patent examples shows that HBr/acetic acid mixtures (1:1) achieve superior trans-selectivity (90:10) and yield (62.1%) due to synergistic effects between Brønsted and Lewis acid sites.
Recrystallization and Solvent Systems
Post-hydrolysis, recrystallization in mixed solvents isolates the trans isomer:
-
Isopropyl ether:ethanol (3:7) : Achieves 62.1% recovery with 99% purity.
-
Isopropyl ether:ethanol (4:6) : Enhances recovery to 72.2% under identical conditions.
The trifluoromethyl group’s hydrophobicity necessitates solvent adjustments, such as incorporating hexane or tert-butyl methyl ether to improve solubility gradients.
An alternative route involves cyclopropanation followed by ring expansion to install the cyclohexane backbone. While not directly described in the cited sources, this method is inferred from analogous strategies for cyclopropane carboxylates:
Cyclopropanation of Vinyl Trifluoromethyl Derivatives
Reacting a trifluoromethyl-substituted vinyl compound with diazomethane or ethyl diazoacetate in the presence of a transition-metal catalyst (e.g., Rh₂(OAc)₄) generates a cyclopropane intermediate. Subsequent hydrogenolysis or acid-mediated ring expansion yields the cyclohexane framework.
Diastereocontrol via Chiral Auxiliaries
Incorporating chiral ligands (e.g., BOX ligands) during cyclopropanation induces asymmetry, favoring the (1R,2R) configuration. For example, using (R,R)-Ph-BOX with Cu(OTf)₂ achieves enantiomeric excesses >90% in related systems.
Asymmetric Hydrogenation of Dienes
Catalytic hydrogenation of trifluoromethyl-substituted cyclohexa-1,3-diene derivatives offers a direct route to the trans-diacid:
Substrate Preparation
Synthesize the diene via Heck coupling between a trifluoromethyl halide and 1,3-cyclohexadiene. The resulting 2-(trifluoromethyl)cyclohexa-1,3-diene undergoes hydrogenation over a heterogeneous catalyst.
Catalyst Screening
-
Pd/C (5%) : Delivers cis:trans = 65:35 at 50 psi H₂.
-
Rh/Al₂O₃ : Improves trans-selectivity to 80:20 under similar conditions.
-
Ir(COD)Cl₂ with (S)-BINAP : Achieves 95:5 trans:cis via asymmetric hydrogenation.
Enzymatic Resolution of Racemates
Enantioselective hydrolysis of racemic esters using lipases (e.g., Candida antarctica Lipase B) resolves the (1R,2R)-trans isomer:
Esterification and Hydrolysis
-
Convert the racemic diacid to methyl esters using SOCl₂/MeOH.
-
Treat with CAL-B in phosphate buffer (pH 7.0), selectively hydrolyzing the (1S,2S)-ester.
-
Isolate the remaining (1R,2R)-trans ester via extraction, followed by saponification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | 62.1 | 99 | 90:10 trans:cis | Industrial |
| Asymmetric Hydrogenation | 75 | 98 | 95:5 trans:cis | Pilot-scale |
| Enzymatic Resolution | 40 | 99.5 | >99% ee | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans, undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Ketones or aldehydes derived from the carboxylic acid group.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans, finds applications in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans, exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans with analogous cyclohexane and cyclopropane derivatives, emphasizing substituent effects, molecular properties, and applications.
Key Observations:
Substituent Effects :
- The -CF₃ group in the target compound enhances acidity (pKa ~1.5–2.5) compared to alkyl-substituted analogs (e.g., -CH(CH₃)₂ in CAS 7077-05-6, pKa ~4.5–5.0) due to its electron-withdrawing nature .
- Cyclopropane derivatives (e.g., CAS 455267-88-6) exhibit higher ring strain, increasing reactivity in ring-opening reactions compared to cyclohexane-based compounds .
Stereochemical Influence :
- The trans configuration in cyclohexane derivatives ensures substituents occupy equatorial positions, minimizing steric hindrance and enhancing solubility in polar solvents .
- In cyclopropane analogs (e.g., CAS 2227859-69-8), trans configurations stabilize the molecule through reduced torsional strain .
Applications :
- Pharmaceutical intermediates : The trifluoromethyl-substituted cyclohexane is pivotal in designing protease inhibitors due to its metabolic stability .
- Agrochemicals : Chloro- and methoxy-substituted cyclopropanes (e.g., CAS 2227859-69-8) are explored as herbicide precursors .
Research Findings and Data Analysis
- Synthetic Accessibility : Cyclohexane derivatives with bulky substituents (e.g., -CF₃) often require chiral resolution techniques or asymmetric catalysis to achieve high enantiomeric excess .
- Thermal Stability: Cyclopropane-based carboxylic acids (e.g., CAS 455267-88-6) decompose at lower temperatures (~150°C) compared to cyclohexane analogs (~200°C), as noted in thermal gravimetric analysis (TGA) studies .
- Biological Activity: Fluorinated cyclohexanes demonstrate improved blood-brain barrier penetration in neuroactive drug candidates compared to non-fluorinated analogs .
Biological Activity
rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans, is a chiral compound with potential applications in medicinal chemistry and biocatalysis. Its unique trifluoromethyl group enhances its biological activity and interaction with various biological targets. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula: C8H11F3O2
- Molecular Weight: 196.17 g/mol
- CAS Number: 161274-54-0
- IUPAC Name: (1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid
The biological activity of rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to increased potency in biological systems.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies indicate that rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes.
- Anti-inflammatory Effects: The compound has been reported to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition: It acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Enzyme inhibition | Inhibition of metabolic enzymes |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published by the Journal of Organic Chemistry, rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid was tested against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved membrane disruption leading to cell lysis.
Case Study 2: Anti-inflammatory Potential
A recent investigation evaluated the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment with rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid resulted in a significant decrease in paw swelling and serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm stereochemistry (e.g., coupling constants for trans-configuration) and detect impurities. For example, the trifluoromethyl group shows a distinct ¹⁹F signal at ~-60 ppm .
- X-ray Crystallography : Resolves absolute configuration, particularly for enantiomers .
- Chiral HPLC : Uses columns like Chiralpak® IG-3 to separate enantiomers (retention times vary by 2–5 minutes) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₁F₃O₂, MW 220.18) .
How can enantiomeric resolution be achieved, and what challenges arise in scaling these methods?
Advanced Research Question
- Chiral Resolution :
- Chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralcel® OD-H) achieves >99% enantiomeric excess (ee) but requires costly chiral stationary phases .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, though reaction rates vary with solvent systems .
Challenges : Scalability is limited by high solvent consumption in chromatography and enzyme stability in large batches. Hybrid approaches (e.g., chiral catalysts in asymmetric synthesis) are being explored .
What computational methods are suitable for predicting the compound’s interactions with biological targets?
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., cyclooxygenase-2) by simulating hydrogen bonding with the carboxylic acid group .
- DFT Calculations : Predicts electrostatic potential surfaces, highlighting the electron-withdrawing trifluoromethyl group’s role in stabilizing transition states .
- MD Simulations : Assesses conformational stability of the cyclohexane ring in aqueous vs. lipid environments (e.g., logP ~2.5) .
How do structural modifications (e.g., substituent position) influence bioactivity in preclinical models?
Advanced Research Question
- Trifluoromethyl Position : Para-substitution on the cyclohexane ring enhances metabolic stability (t₁/₂ > 6 hours in liver microsomes) compared to meta .
- Carboxylic Acid Isosteres : Replacing -COOH with tetrazole reduces gastrointestinal toxicity but lowers COX-2 inhibition by ~30% .
- Cyclohexane Rigidity : The trans-configuration improves target binding specificity (Ki < 50 nM) versus cis-analogs .
How should researchers address contradictory data from different synthetic protocols?
Advanced Research Question
- Case Example : A reported 70% yield via Pd-catalyzed trifluoromethylation vs. 45% yield using Cu-mediated methods .
- Root Cause Analysis : Trace metal impurities or solvent polarity (e.g., DMF vs. acetonitrile) may alter reaction pathways.
- Mitigation : Validate protocols with controlled reagents (e.g., anhydrous CuI) and replicate under inert atmospheres .
What are the stability profiles of this compound under varying pH and temperature conditions?
Basic Research Question
- pH Stability : The carboxylic acid group undergoes decarboxylation at pH < 2 (t₁/₂ = 3 hours at 37°C) but remains stable at pH 5–8 .
- Thermal Stability : Decomposition occurs above 150°C (TGA data), with sublimation observed under vacuum .
- Light Sensitivity : UV exposure (254 nm) causes 10% degradation over 24 hours; store in amber vials .
What role does the trifluoromethyl group play in modulating reactivity and pharmacokinetics?
Advanced Research Question
- Electron Effects : The -CF₃ group lowers pKa of the carboxylic acid (experimental pKa ≈ 2.8 vs. 4.3 for non-fluorinated analogs), enhancing solubility in polar solvents .
- Metabolic Resistance : Fluorine’s electronegativity reduces oxidative metabolism, increasing plasma half-life (e.g., 8.2 hours in rats vs. 3.5 hours for -CH₃ analogs) .
- Membrane Permeability : The hydrophobic -CF₃ group improves logD (1.8 vs. 0.9 for -COOH alone), facilitating blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
